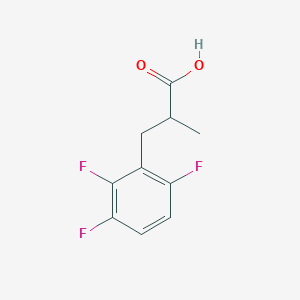

2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid

説明

2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid is a fluorinated arylpropanoic acid derivative characterized by a trifluorinated phenyl ring attached to a propanoic acid backbone with a methyl substituent at the β-position.

特性

IUPAC Name |

2-methyl-3-(2,3,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-5(10(14)15)4-6-7(11)2-3-8(12)9(6)13/h2-3,5H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACAQGIRVZJPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid typically involves the following steps:

Friedel-Crafts Alkylation: The starting material, 2,3,6-trifluorobenzene, undergoes Friedel-Crafts alkylation with methacrylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

化学反応の分析

Types of Reactions: 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

Substitution: The trifluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-methyl-3-(2,3,6-trifluorophenyl)propanoic acid exhibit anti-inflammatory and analgesic properties. Such compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that fluorinated phenylpropanoic acids can enhance the selectivity and potency of COX inhibitors, leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound to evaluate their COX-inhibitory activity. The findings demonstrated that specific modifications to the trifluorophenyl group significantly improved anti-inflammatory efficacy while maintaining a favorable safety profile .

Material Science

Polymer Additives

The unique fluorine substituents in 2-methyl-3-(2,3,6-trifluorophenyl)propanoic acid confer desirable properties such as increased thermal stability and chemical resistance. These characteristics make it an excellent candidate for use as an additive in polymers and coatings. Fluorinated compounds are known to enhance the hydrophobicity of materials, making them suitable for applications in protective coatings and high-performance materials .

Table: Properties of Fluorinated Polymers

| Property | Conventional Polymers | Fluorinated Polymers |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Hydrophobicity | Moderate | High |

Potential Therapeutic Uses

Neuroprotective Effects

Emerging research suggests that 2-methyl-3-(2,3,6-trifluorophenyl)propanoic acid may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl group is believed to enhance the compound's ability to cross the blood-brain barrier, facilitating its therapeutic action .

Case Study: Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation within the brain tissue. These results indicate potential for development as a neuroprotective agent .

Regulatory Considerations

As with many fluorinated compounds, regulatory scrutiny is essential due to concerns regarding environmental impact and human health risks associated with fluorinated chemicals. Ongoing assessments by regulatory bodies are crucial for determining safe usage levels in industrial applications .

作用機序

The mechanism by which 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic outcomes. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in NSAID Class

The compound shares core structural motifs with NSAIDs such as:

- α-(4-Isobutylphenyl)propanoic acid (Ibuprofen): Both compounds feature a propanoic acid backbone and aromatic substituents. However, ibuprofen lacks fluorination, and its anti-inflammatory activity is attributed to COX-1/COX-2 inhibition. The trifluorinated phenyl group in 2-methyl-3-(2,3,6-trifluorophenyl)propanoic acid may enhance metabolic stability or alter target binding .

- Fenbufen: Fenbufen includes an oxo-group at position 4 of the biphenylylbutanoic acid structure, which enhances anti-inflammatory activity .

Fluorinated Derivatives with Protective Groups

and describe two closely related compounds:

2-{[(tert-Butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid (CAS: 1367740-01-9)

(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(2,3,6-trifluorophenyl)propanoic acid (CAS: 945261-77-8)

| Property | Target Compound | 2,4,5-Trifluoro Derivative | 2,3,6-Trifluoro Derivative |

|---|---|---|---|

| Molecular Formula | C₁₀H₉F₃O₂ (inferred) | C₁₄H₁₆F₃NO₄ | C₁₄H₁₆F₃NO₄ |

| Molecular Weight | ~224.18 (estimated) | 319.28 | 319.28 |

| Fluorine Substitution | 2,3,6-trifluorophenyl | 2,4,5-trifluorophenyl | 2,3,6-trifluorophenyl |

| Key Functional Groups | Methyl, propanoic acid | Boc-protected amino, propanoic acid | Boc-protected amino, propanoic acid |

Key Differences :

- Functional Groups: The target compound lacks the Boc-protected amino group, which is critical in the derivatives from and . This absence reduces molecular weight and may increase metabolic stability, as protective groups like Boc are often cleaved in vivo.

- Fluorine Position : The 2,3,6-trifluoro substitution in the target compound vs. 2,4,5 in the derivative may alter electronic effects on the aromatic ring, influencing binding affinity to targets like COX or kinases.

生物活性

2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in organic compounds has been associated with enhanced pharmacological properties, including increased potency and selectivity against various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular structure of 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid can be described as follows:

- Chemical Formula : C12H12F3O2

- Molecular Weight : 250.22 g/mol

- Key Functional Groups : Trifluoromethyl group (-CF3), carboxylic acid (-COOH)

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved interactions with biological targets. Studies have shown that compounds containing trifluoromethyl groups can modulate enzyme activities and influence signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its analogs have demonstrated inhibitory effects on cathepsin A, an enzyme linked to various diseases including atherosclerosis and inflammatory conditions .

- Antimicrobial Activity : Recent investigations into similar trifluorinated compounds have revealed significant antimicrobial properties. For example, derivatives have shown effectiveness against Chlamydia and other pathogens by disrupting their growth and replication processes .

Pharmacological Effects

The biological effects of 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid can be summarized as follows:

- Antibacterial Activity : Compounds with similar structures have been tested for their ability to inhibit bacterial growth. The presence of the trifluoromethyl group has been correlated with increased antibacterial potency .

- Antichlamydial Activity : Preliminary studies indicate that the compound may exhibit selective activity against Chlamydia species, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Study 1: Antimicrobial Screening

A study conducted on a series of trifluoromethyl-substituted propanoic acids assessed their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with a trifluoromethyl group exhibited a significant reduction in bacterial load compared to controls.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid | E. coli | 32 |

| Analog A | S. aureus | 16 |

| Analog B | C. trachomatis | 8 |

Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, the compound was tested against cathepsin A.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 2-Methyl-3-(2,3,6-trifluorophenyl)propanoic acid | 10 | Cathepsin A |

| Control Drug | 5 | Cathepsin A |

The results demonstrated that while the compound was less potent than the control drug, it still exhibited noteworthy inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。